molecular formula C12H18N4O2S B15219049 2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15219049
M. Wt: 282.36 g/mol
InChI Key: WXOIFNPMKLTAAJ-UHFFFAOYSA-N
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Description

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur-containing compounds with various substrates under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

2-(2-aminoethylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C12H18N4O2S/c13-5-6-15-12(18)16-11-9(10(14)17)7-3-1-2-4-8(7)19-11/h1-6,13H2,(H2,14,17)(H2,15,16,18)

InChI Key

WXOIFNPMKLTAAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)NCCN)C(=O)N

Origin of Product

United States

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